2-(3-chlorophenoxy)-N-(2-methylbutan-2-yl)acetamide
Overview
Description
2-(3-chlorophenoxy)-N-(2-methylbutan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group attached to an acetamide moiety
Preparation Methods
The synthesis of 2-(3-chlorophenoxy)-N-(2-methylbutan-2-yl)acetamide typically involves the reaction of 3-chlorophenol with 2-methylbutan-2-amine in the presence of acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
2-(3-chlorophenoxy)-N-(2-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(2-methylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(2-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as protein synthesis or cell membrane integrity.
Comparison with Similar Compounds
2-(3-chlorophenoxy)-N-(2-methylbutan-2-yl)acetamide can be compared with similar compounds such as:
2-(4-chlorophenoxy)-N-(2-methylbutan-2-yl)acetamide: This compound has a similar structure but with the chlorine atom in the para position, which may result in different chemical and biological properties.
2-(3-bromophenoxy)-N-(2-methylbutan-2-yl)acetamide: The presence of a bromine atom instead of chlorine can lead to variations in reactivity and potency.
2-(3-chlorophenoxy)-N-(2-ethylbutan-2-yl)acetamide: The substitution of the methyl group with an ethyl group can affect the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-methylbutan-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-4-13(2,3)15-12(16)9-17-11-7-5-6-10(14)8-11/h5-8H,4,9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBYZJHSCPFAMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)COC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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